4-chloro-1,2-dihydro-1,6-naphthyridin-2-one
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Overview
Description
4-Chloro-1,2-dihydro-1,6-naphthyridin-2-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system consisting of two pyridine rings, with a chlorine atom at the 4th position and a carbonyl group at the 2nd position. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1,2-dihydro-1,6-naphthyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1,2-dihydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological and chemical properties.
Scientific Research Applications
4-Chloro-1,2-dihydro-1,6-naphthyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-1,2-dihydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other proteins involved in cell signaling pathways .
Comparison with Similar Compounds
1,6-Naphthyridine: A parent compound with a similar fused ring system but without the chlorine and carbonyl groups.
1,5-Naphthyridine: Another isomer with different positioning of nitrogen atoms.
1,8-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.
Uniqueness: 4-Chloro-1,2-dihydro-1,6-naphthyridin-2-one is unique due to the presence of the chlorine atom and the carbonyl group, which confer specific chemical reactivity and biological activity. These functional groups make it a valuable compound for the synthesis of derivatives with potential therapeutic applications.
Properties
CAS No. |
2503202-03-5 |
---|---|
Molecular Formula |
C8H5ClN2O |
Molecular Weight |
180.6 |
Purity |
95 |
Origin of Product |
United States |
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